Musennin

Description

Properties

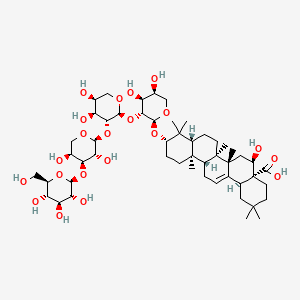

Molecular Formula |

C51H82O21 |

|---|---|

Molecular Weight |

1031.2 g/mol |

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C51H82O21/c1-46(2)14-15-51(45(63)64)23(16-46)22-8-9-29-48(5)12-11-31(47(3,4)28(48)10-13-49(29,6)50(22,7)17-30(51)56)69-43-39(32(57)24(53)19-66-43)72-44-40(33(58)25(54)20-67-44)71-41-37(62)38(26(55)21-65-41)70-42-36(61)35(60)34(59)27(18-52)68-42/h8,23-44,52-62H,9-21H2,1-7H3,(H,63,64)/t23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34+,35-,36+,37+,38-,39+,40+,41-,42-,43-,44-,48-,49+,50+,51+/m0/s1 |

InChI Key |

ZMEIKTTXONUYNX-SWMOGPPLSA-N |

SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)OC9C(C(C(C(O9)CO)O)O)O)O)C)C(=O)O)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)OC9C(C(C(C(O9)CO)O)O)O)O)C)C(=O)O)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

Musennin exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- Anticancer Activity : Research has indicated that this compound may possess cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound significantly inhibited the proliferation of HepG2 liver cancer cells with an IC50 value of 2.57 µM, suggesting its potential as a therapeutic agent for hepatocellular carcinoma .

- Antioxidant Properties : this compound has shown promise as a potent antioxidant, which can mitigate oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its protective effects against cellular damage .

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. Experimental models have shown that this compound can reduce markers of inflammation in vitro .

Agricultural Applications

This compound's bioactive properties extend to agriculture, where it can be used as a natural pesticide or growth enhancer:

- Pest Resistance : Studies have indicated that this compound can enhance plant resistance to pests and diseases, potentially reducing the need for synthetic pesticides. This application is particularly relevant in sustainable agriculture practices .

- Growth Promotion : this compound has been found to promote plant growth by enhancing nutrient uptake and improving soil health. This effect is attributed to its role in stimulating beneficial microbial activity in the rhizosphere .

Material Science Applications

In material science, this compound is being explored for its potential in developing advanced materials:

- Nanotechnology : this compound can be incorporated into nanoparticles for drug delivery systems. Its biocompatibility and functional properties allow for the creation of targeted delivery vehicles that improve therapeutic efficacy while minimizing side effects .

- Biodegradable Materials : The compound can be utilized in the synthesis of biodegradable polymers, contributing to environmentally friendly material solutions. Research is ongoing to optimize the properties of these materials for various applications .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.